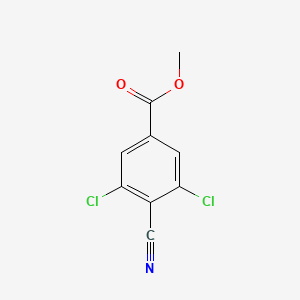

Methyl 3,5-dichloro-4-cyanobenzoate

Description

Structure

2D Structure

Properties

CAS No. |

651059-00-6 |

|---|---|

Molecular Formula |

C9H5Cl2NO2 |

Molecular Weight |

230.04 g/mol |

IUPAC Name |

methyl 3,5-dichloro-4-cyanobenzoate |

InChI |

InChI=1S/C9H5Cl2NO2/c1-14-9(13)5-2-7(10)6(4-12)8(11)3-5/h2-3H,1H3 |

InChI Key |

SJDGKDIRXLWIPJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Cl)C#N)Cl |

Origin of Product |

United States |

Reactivity and Transformation Pathways of Methyl 3,5 Dichloro 4 Cyanobenzoate

Hydrolytic Stability and Carboxylic Acid Formation

The ester functional group is a primary site for hydrolytic reactions, leading to the formation of the corresponding carboxylic acid, 3,5-dichloro-4-cyanobenzoic acid. This transformation is a cornerstone of its chemistry, with the stability of the ester linkage being highly dependent on the reaction conditions.

Ester Hydrolysis Mechanisms

The hydrolysis of esters can proceed through several mechanisms, primarily catalyzed by either acid or base. ucoz.comdalalinstitute.comwikipedia.org

Acid-Catalyzed Hydrolysis: This is a reversible process, essentially the reverse of Fischer esterification. wikipedia.orgyoutube.com The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, an alcohol molecule is eliminated, yielding the carboxylic acid. youtube.com The presence of a large excess of water drives the equilibrium towards the products. wikipedia.org

Base-Catalyzed Hydrolysis (Saponification): This process is practically irreversible as the carboxylate salt formed is resistant to nucleophilic attack. ucoz.com A hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester in a nucleophilic acyl substitution. masterorganicchemistry.com This results in the formation of a tetrahedral intermediate, which then expels the methoxide (B1231860) ion to form the carboxylic acid. The carboxylic acid is subsequently deprotonated by the base to form a carboxylate salt. masterorganicchemistry.com Acidification in a separate workup step is required to obtain the final carboxylic acid product. masterorganicchemistry.com

Ingold has classified the various possible mechanisms for ester hydrolysis, with the base-catalyzed pathway (BAC2) being the most common. ucoz.com

Pathways to 3,5-Dichloro-4-cyanobenzoic Acid

The hydrolysis of methyl 3,5-dichloro-4-cyanobenzoate to 3,5-dichloro-4-cyanobenzoic acid is a well-documented transformation.

One synthetic route involves the hydrolysis of 3,5-dichlorobenzonitrile (B1202942) with sodium hydroxide in water, followed by acidification to yield 3,5-dichlorobenzoic acid. chemicalbook.com A patented method describes the synthesis of 3,5-dichlorobenzoic acid by first chlorinating benzonitrile (B105546) to produce 3,5-dichlorobenzonitrile, which then undergoes hydrolysis and acidification. google.com Another patented process details the selective hydrolysis of one nitrile group of a phthalonitrile (B49051) compound to produce a cyanobenzamide, which is then converted to a cyanobenzoic acid under acidic conditions. googleapis.com

| Precursor | Reagents | Product | Yield | Reference |

| 3,5-Dichlorobenzonitrile | 1. NaOH, H₂O, Reflux2. HCl | 3,5-Dichlorobenzoic Acid | 93% | chemicalbook.com |

| Benzonitrile | 1. Chlorination2. Hydrolysis and Acidification | 3,5-Dichlorobenzoic Acid | Not specified | google.com |

| Phthalonitrile derivative | 1. Selective Hydrolysis2. Acidification | Cyanobenzoic acid derivative | High | googleapis.com |

| Methyl 2,3,5,6-tetrachloro-4-cyanobenzoate | 1. Base2. Acid | 2,3,5,6-Tetrachloro-4-cyanobenzoic acid | 80% | googleapis.com |

Nitrile Group Reactivity

The cyano (nitrile) group in this compound presents another key site for chemical modification.

Derivatization at the Cyano Functionality

The nitrile group is a versatile functional group that can be transformed into various other moieties. snnu.edu.cn Common reactions include hydrolysis to carboxylic acids or amides, and reduction to primary amines using reagents like lithium aluminum hydride. libretexts.org The carbon-nitrogen triple bond can be attacked by nucleophiles, leading to a range of derivatives. libretexts.org

The cyano group can also act as a directing group in certain reactions, influencing the reactivity of the aromatic ring. snnu.edu.cn While the C-CN bond is generally robust, it can be activated by transition metals, allowing the cyano group to act as a leaving group in cross-coupling reactions or as a source of cyanide in cyanation reactions. snnu.edu.cn Various non-metallic, organic cyano-group sources have also been explored for the cyanation of aryl halides. nih.gov

Potential for Aminoguanidine (B1677879) Hydrazone Formation from Related Diformyl Precursors

While not a direct reaction of this compound itself, related diformyl precursors can be utilized to synthesize aminoguanidine hydrazones. This class of compounds is synthesized by the condensation reaction between an aldehyde or ketone and an aminoguanidine derivative. nih.gov For instance, a series of hydrazones were prepared by reacting various aldehydes with aminoguanidine hydrochloride, nitroaminoguanidine, or 1,3-diaminoguanidine hydrochloride in refluxing methanol (B129727). nih.govnih.gov This highlights a potential synthetic pathway for creating more complex molecules from precursors structurally related to the title compound, should the cyano and ester groups be converted to aldehyde functionalities.

Aromatic Ring Reactivity

Electrophilic Aromatic Substitution Potentials

The aromatic ring of this compound is significantly deactivated towards electrophilic aromatic substitution. This is due to the presence of multiple electron-withdrawing groups: the two chlorine atoms, the cyano group (-CN), and the methyl ester group (-COOCH₃). libretexts.org These groups reduce the electron density of the benzene (B151609) ring, making it less susceptible to attack by electrophiles. mnstate.edu

Substituents on a benzene ring determine the rate and position of electrophilic attack. libretexts.org Electron-withdrawing groups are known to deactivate the ring, making reactions slower than with unsubstituted benzene. libretexts.org The substituents on this compound are all deactivating. While halogens like chlorine are an exception, directing ortho-para, the strong deactivating and meta-directing nature of the cyano and methyl ester groups would likely govern any potential, albeit difficult, substitution. libretexts.org Given the high degree of deactivation, forcing conditions, such as high temperatures and strong catalysts, would be necessary for any electrophilic substitution to occur.

Nucleophilic Aromatic Substitution Considerations

In contrast to its low reactivity towards electrophiles, the aromatic ring of this compound is activated for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the cyano and methyl ester groups stabilizes the intermediate Meisenheimer complex formed during nucleophilic attack. This stabilization facilitates the displacement of a leaving group, in this case, one of the chlorine atoms.

The mechanism for SNAr reactions involves two main steps:

Addition of the nucleophile: A nucleophile attacks the carbon atom bearing a leaving group (a chlorine atom), leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and onto the electron-withdrawing substituents.

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the chloride ion.

In analogous systems, such as 3,5-dichlorobenzonitrile, the chlorine atoms can be displaced by various nucleophiles. For instance, in a related compound, methyl 2,4-dichloro-3,5-dinitrobenzoate, kinetic studies have shown that aminodechlorination occurs, where an amine displaces a chlorine atom. researchgate.net The rate of these reactions is influenced by the nature of the nucleophile and the solvent used. researchgate.net It is therefore plausible that this compound would react with strong nucleophiles under appropriate conditions to yield substituted products.

Oxidative Transformations and Higher Oxidation State Products

The nitrile group (-CN) of this compound can undergo oxidative transformation. A common reaction for nitriles is hydrolysis to a carboxylic acid group (-COOH), which can be achieved under acidic or basic conditions. For the analogous compound 3,5-dichlorobenzonitrile, hydrolysis with aqueous sodium hydroxide followed by acidification yields 3,5-dichlorobenzoic acid in high yield. google.com A similar transformation of the cyano group in this compound would lead to the formation of a dicarboxylic acid derivative.

Additionally, the methyl group of the ester could potentially be oxidized under harsh conditions, although this is less common than the transformation of the nitrile group. google.com The oxidation of alkyl side chains on aromatic rings to carboxylic acids is a known transformation, often requiring strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). mnstate.edu In the case of this compound, the primary site of oxidation would likely be the nitrile group.

| Transformation | Reagents and Conditions | Product |

| Nitrile Hydrolysis | 1. NaOH (aq), reflux; 2. H⁺ | Methyl 3,5-dichloro-4-carboxybenzoate |

| Ester Hydrolysis | H⁺ or OH⁻, heat | 3,5-dichloro-4-cyanobenzoic acid |

Photochemical Degradation Pathways and Mechanisms

The photochemical degradation of this compound is expected to be influenced by the presence of both chloro and cyano functional groups on the aromatic ring. Studies on analogous systems provide insight into the likely degradation pathways.

Homolytic Cleavage Processes in Analogous Systems

Photochemical reactions are often initiated by the absorption of light, which can lead to the homolytic cleavage of chemical bonds to form radicals. youtube.com In chlorinated aromatic compounds, the carbon-chlorine bond can undergo homolytic cleavage upon irradiation with UV light, generating an aryl radical and a chlorine radical. nsf.gov This process is a key step in the photodegradation of many chlorinated pollutants. mdpi.com

Similarly, aromatic nitriles can participate in photoinduced radical reactions. researchgate.net For example, the photolysis of certain aromatic nitriles can lead to the cleavage of bonds within the molecule or reactions with other species. researchgate.net The presence of both chloro and cyano groups in this compound suggests that homolytic cleavage of the C-Cl bond is a probable initial step in its photochemical degradation.

Formation of Oxidative Products in Model Systems

The initial radicals formed from homolytic cleavage can react with oxygen to form a variety of oxidative products. nih.gov In the presence of oxygen and water, photocatalysis on semiconductor surfaces can lead to the complete mineralization of volatile organic compounds (VOCs) to CO₂ and H₂O. mdpi.com The process involves the generation of highly reactive hydroxyl radicals (OH•) which attack the aromatic ring. mdpi.com

Structural Characterization and Intermolecular Interactions

X-ray Crystallography of Methyl 3,5-dichloro-4-cyanobenzoate and its Derivatives

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the crystalline state. Studies on this compound and related dihalogenated compounds have revealed intricate packing arrangements and the subtle interplay of intermolecular forces.

The crystal packing of these compounds is often characterized by specific, recurring patterns of intermolecular interactions. For instance, in the crystal structure of the related compound, methyl 3,5-dibromo-4-cyanobenzoate, a common packing feature is the formation of R(10) inversion dimers through C≡N⋯Br contacts. nih.govumn.edu These dimers are then further connected by C=O⋯Br interactions, creating sheet-like structures. nih.gov The arrangement of these sheets is staggered, which serves to minimize steric hindrance between the methyl groups of adjacent molecules. nih.gov

In contrast, the isocyanide analog, methyl 3,5-dibromo-4-isocyanobenzoate, exhibits a different packing motif. nih.gov Instead of the expected N≡C⋯Br interactions, it forms contacts between the isocyano carbon and the methoxy (B1213986) carbon. nih.govumn.edu This highlights how a seemingly minor change in a functional group can lead to a significant alteration in the crystal packing. The structure of this isocyanide features antiparallel ribbons and a three-dimensional network held together by C=O⋯Br and N≡C⋯C contacts. nih.gov

Polymorphism refers to the ability of a single compound to crystallize in multiple forms, while isomorphism describes the phenomenon where different compounds crystallize in the same form. chemistnotes.comunacademy.com These concepts are crucial in understanding the structure-property relationships in solid-state chemistry.

Studies on pairs of 2,6-dihalophenyl cyanides and isocyanides have shown that many are either isomorphous or polytypic (a specific type of one-dimensional polymorphism). nih.gov For example, the 2,4,6-trichloro and 2,4,6-tribromo cyanide/isocyanide pairs exhibit two-dimensional isomorphism. nih.gov However, methyl 3,5-dibromo-4-cyanobenzoate and its isocyanide counterpart are noteworthy for being the first reported 2,6-dihalophenyl cyanide-isocyanide pair that displays neither three- nor two-dimensional isomorphism, indicating distinct crystal packing for each. nih.govumn.edu

The closely related carboxylic acid, 3,5-dichloro-4-cyanobenzoic acid, has been shown to exist in at least two polymorphic forms as well as a hydrate (B1144303), each displaying different arrangements of hydrogen bonding and intermolecular Cl⋯N interactions. nih.gov

Analysis of Intermolecular Interactions within Crystalline States

The stability and structure of molecular crystals are governed by a variety of non-covalent interactions. In the case of this compound and its analogs, halogen bonds, hydrogen bonds, and π-π stacking interactions are particularly significant.

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. This interaction plays a significant role in the crystal engineering of halogenated compounds.

Cl⋯N and Br⋯N Interactions: In the crystal structure of 3,5-dichloro-4-cyanobenzoic acid, notable intermolecular Cl⋯N interactions are observed, contributing to the formation of two-dimensional ribbons and nets. nih.gov Similarly, in methyl 3,5-dibromo-4-cyanobenzoate, strong C≡N⋯Br contacts are a key feature, leading to the formation of inversion dimers. nih.govumn.edunih.gov These interactions demonstrate the ability of the nitrogen atom of the cyano group to act as a halogen bond acceptor.

Cl⋯O and Br⋯O Interactions: Contacts between the carbonyl oxygen atom and a halogen atom (Cl⋯O or Br⋯O) are also a recurring motif. Both methyl 3,5-dibromo-4-cyanobenzoate and its isocyanide analog feature contacts between the carbonyl oxygen and a bromine atom. nih.govumn.edunih.gov In some dihalogenated phenols, Br⋯O interactions are also observed, highlighting the electrophilic nature of the bromine atom. nih.gov

Table 1: Examples of Halogen Bonding in Related Compounds

| Compound/System | Interaction Type | Key Feature | Reference |

|---|---|---|---|

| 3,5-Dichloro-4-cyanobenzoic acid | Cl⋯N | Forms 2D ribbons and nets | nih.gov |

| Methyl 3,5-dibromo-4-cyanobenzoate | C≡N⋯Br | Forms R(10) inversion dimers | nih.govumn.edunih.gov |

| Methyl 3,5-dibromo-4-cyanobenzoate | C=O⋯Br | Connects adjacent dimers | nih.gov |

| Methyl 3,5-dibromo-4-isocyanobenzoate | C=O⋯Br | Present in the 3D network | nih.govumn.edunih.gov |

While this compound itself lacks the classic hydrogen bond donors, its carboxylic acid analog, 3,5-dichloro-4-cyanobenzoic acid, provides a clear example of the importance of hydrogen bonding. In its various crystalline forms, hydrogen bonding is a dominant force, working in concert with Cl⋯N interactions to create robust two-dimensional networks. nih.gov

In general, benzoic acids are known to form stable hydrogen-bonded dimers. researchgate.net The presence of electron-withdrawing or electron-donating groups on the phenyl ring can modulate the strength of these hydrogen bonds. researchgate.net In co-crystals involving carboxylic acids, such as those of 3,5-dinitrobenzoic acid, hydrogen bonding often dictates the formation of homodimers and heterodimers, which are fundamental building blocks of the supramolecular structure. nih.gov

π-π stacking interactions, which occur between aromatic rings, are another important non-covalent force in the solid state of these compounds. researchgate.net These interactions can significantly influence the physicochemical properties of co-crystals. researchgate.net

In the formation of pharmaceutical co-crystals, π-π stacking, along with hydrogen bonding and van der Waals forces, is a primary interaction. nih.govcrystalpharmatech.com For example, in the co-crystal of lorazepam and nicotinamide, adjacent heterodimers are linked by hydrogen bonds to form tapes, and these tapes are then connected by π-π interactions to create a three-dimensional framework. nih.gov The nature of these stacking interactions can be discrete or continuous, leading to different crystal packing arrangements. researchgate.net

Supramolecular Architectures and Crystal Engineering

The arrangement of molecules in the crystalline state, or supramolecular architecture, is dictated by a variety of intermolecular forces. In the case of halo-substituted cyanobenzoates, interactions involving the halogen atoms and the cyano group are particularly significant in directing the assembly of molecules. While specific crystallographic data for this compound is not extensively detailed in the cited literature, the structures of closely related analogues provide significant insight into the expected packing motifs.

A common feature in the crystal structures of related 2,6-dihalophenyl compounds is the formation of inversion dimers. nih.govumn.edu In the crystalline form of the analogous compound, Methyl 3,5-dibromo-4-cyanobenzoate, molecules pair up to form R2²(10) inversion dimers. nih.govumn.edu This specific arrangement is stabilized by C≡N⋯Br halogen bonds, an interaction that has been noted as a common packing feature in this series of crystals. nih.govumn.edunih.govsigmaaldrich.com Given the chemical similarities, it is highly probable that this compound would also exhibit dimer formation mediated by analogous C≡N⋯Cl interactions, though the strength and geometry of the interaction may differ due to the different halogen.

Table 1: Intermolecular Interaction Data for the Analogue Methyl 3,5-dibromo-4-cyanobenzoate

| Interaction Type | Description | Graph Set Motif |

|---|---|---|

| Halogen Bond | C≡N⋯Br | R2²(10) |

This data is for the dibromo-analogue and is presented as a predictive model for the dichloro-compound. nih.govumn.edunih.gov

Beyond the initial formation of dimers, further intermolecular interactions can extend these units into higher-dimensional structures like ribbons and nets. For instance, the precursor molecule, 3,5-Dichloro-4-cyanobenzoic acid, is known to form two distinct polymorphs and a hydrate that exhibit two-dimensional ribbons and nets. nih.gov These structures are held together by a combination of traditional hydrogen bonding between the carboxylic acid groups and crucial intermolecular Cl⋯N interactions. nih.gov

In the case of this compound, the esterification of the carboxylic acid group precludes the formation of the same hydrogen-bonded networks. However, the potential for significant Cl⋯N and C=O⋯Cl interactions remains. In its dibromo-analogue, adjacent inversion dimers are connected by contacts between the carbonyl oxygen atom and a bromine atom, which results in the formation of a sheet-like structure. nih.gov It is therefore plausible that this compound molecules could assemble into similar two-dimensional ribbon or sheet architectures, driven by a combination of halogen bonds and other weak intermolecular forces. The dibromo-analogue has also been observed to form antiparallel ribbons in its crystal packing. nih.gov

The design of co-crystals is a powerful strategy in crystal engineering to modify the physical properties of a solid by introducing a second molecular component (a co-former). This allows for the creation of novel supramolecular synthons and the deliberate construction of specific molecular arrangements.

There are no specific studies found in the searched literature detailing the design of co-crystals with this compound. However, the potential for this compound to act as a building block in co-crystal formation is evident from studies on its parent acid. The precursor, 3,5-dibromo-4-cyanobenzoic acid, has been successfully used to form a co-crystal with anthracene. nih.gov This demonstrates that the functional groups present—halogen atoms and a cyano group—are effective in directing co-crystal assembly. By selecting appropriate co-formers capable of forming strong and directional interactions with the chloro and cyano groups, it should be possible to engineer a variety of co-crystals of this compound with targeted supramolecular architectures.

Computational Investigations and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Methyl 3,5-dichloro-4-cyanobenzoate. While direct computational studies on this specific ester are not extensively published, valuable insights can be drawn from research on structurally analogous compounds such as 3,5-dichlorobenzoic acid derivatives.

DFT calculations allow for the optimization of the molecule's geometry and the determination of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. For similar aromatic compounds, the HOMO is typically localized on the benzene (B151609) ring and the electron-donating groups, while the LUMO is distributed over the electron-withdrawing groups. In the case of this compound, the cyano and ester groups act as electron-withdrawing moieties, influencing the electronic distribution and reactivity.

Molecular Electrostatic Potential (MEP) analysis is another vital tool that maps the electrostatic potential onto the electron density surface. This map reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atoms of the carbonyl group and the nitrogen atom of the cyano group are expected to be electron-rich regions, susceptible to electrophilic attack. Conversely, the regions around the hydrogen atoms of the methyl group and the aromatic ring would be more electron-poor.

Table 1: Predicted Electronic Properties from Analogous Compounds

| Property | Predicted Characteristic for this compound |

|---|---|

| HOMO-LUMO Gap | A moderate energy gap, suggesting a balance of stability and reactivity. |

| Electron Density | High electron density around the carbonyl oxygen and cyano nitrogen. |

| Reactivity Sites | The carbonyl carbon and aromatic carbons attached to chlorine atoms are likely electrophilic centers. The carbonyl oxygen and cyano nitrogen are potential nucleophilic centers. |

Conformational Analysis of Flexible Ester Systems

Studies on similar 3,5-dihalobenzoate esters, such as methyl 3,5-dibromo-4-cyanobenzoate, provide a strong basis for understanding the conformational preferences of this system. nih.gov In these related structures, the benzene ring is typically found to be nearly planar. nih.gov The primary conformational variable is the torsion angle involving the ester group. The planarity of the molecule is a balance between the steric hindrance imposed by the ortho-substituents (in this case, chlorine atoms) and the electronic conjugation between the ester group and the aromatic ring.

The two chlorine atoms at the 3 and 5 positions create a sterically hindered environment around the ester linkage. This steric pressure can influence the dihedral angle between the plane of the ester group and the plane of the benzene ring. Computational methods can be used to calculate the potential energy surface as a function of this dihedral angle to identify the most stable conformations. In many crystal structures of similar compounds, the ester group is found to be nearly coplanar with the benzene ring to maximize π-conjugation, though slight deviations are common to alleviate steric strain.

Prediction and Analysis of Intermolecular Interactions

The prediction and analysis of intermolecular interactions are crucial for understanding the solid-state structure and properties of this compound. The molecule possesses several functional groups capable of participating in non-covalent interactions.

Based on studies of closely related molecules like 3,5-dichloro-4-cyanobenzoic acid and methyl 3,5-dibromo-4-cyanobenzoate, several key interactions can be predicted. nih.govnih.gov These include:

Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms like the nitrogen of the cyano group or the oxygen of the carbonyl group of neighboring molecules.

C-H···O and C-H···N Hydrogen Bonds: The hydrogen atoms of the methyl group and the aromatic ring can form weak hydrogen bonds with the carbonyl oxygen and cyano nitrogen atoms.

π-π Stacking: The aromatic rings of adjacent molecules can engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

Dipole-Dipole Interactions: The polar C=O, C-Cl, and C≡N bonds create significant molecular dipoles, leading to dipole-dipole interactions that influence molecular packing.

In the crystal structure of 3,5-dichloro-4-cyanobenzoic acid, two-dimensional networks are formed through a combination of hydrogen bonding and Cl···N intermolecular interactions. nih.gov Similarly, in methyl 3,5-dibromo-4-cyanobenzoate, C=O···Br and C≡N···Br contacts are observed, forming inversion dimers. nih.govumn.edu These findings strongly suggest that similar motifs will govern the crystal packing of this compound.

| Dipole-Dipole | C=O, C-Cl, C≡N | Strong, non-directional forces influencing the bulk properties. |

Molecular Modeling in Support of Synthetic Design

Molecular modeling plays a supportive yet critical role in the synthetic design of complex organic molecules like this compound and its derivatives. While the synthesis of related compounds like methyl 4-cyanobenzoate (B1228447) often follows established esterification protocols, molecular modeling can offer predictive insights to optimize reaction conditions and explore novel synthetic routes. chemicalbook.com

For instance, computational models can be used to:

Predict Reaction Mechanisms: By calculating the energy profiles of different reaction pathways, chemists can identify the most likely mechanism and potential byproducts. This is particularly useful in multistep syntheses or when dealing with multifunctional molecules where selectivity is a concern.

Catalyst Design: In catalyzed reactions, such as the esterification of the corresponding carboxylic acid, molecular modeling can be used to understand the interaction between the catalyst and the substrate. This can aid in the selection or design of more efficient and selective catalysts.

Solvent Effects: The choice of solvent can significantly impact reaction rates and yields. Computational models can simulate the effect of different solvents on the stability of reactants, transition states, and products, thereby guiding the selection of the optimal solvent system.

While direct examples of molecular modeling guiding the synthesis of this compound are not prevalent in the literature, the principles are widely applied in modern synthetic chemistry. The structural and electronic information gleaned from the computational studies described in the preceding sections provides a valuable foundation for any such modeling efforts aimed at improving its synthesis or designing novel derivatives with desired properties.

Advanced Applications in Chemical Research and Materials Science

Precursor in Organic Synthesis for Complex Molecular Architectures

The strategic placement of reactive functional groups makes Methyl 3,5-dichloro-4-cyanobenzoate a valuable precursor in the multi-step synthesis of intricate molecular architectures. A prime example of its application is in the synthesis of the novel insecticide, Tetraniliprole. chemicalbook.com This complex molecule is a potent modulator of insect ryanodine (B192298) receptors, and its synthesis relies on the precise assembly of several key fragments. chemicalbook.comgoogle.com

This compound serves as a crucial starting material for the synthesis of the anthranilamide portion of the Tetraniliprole molecule. The cyano group can be transformed into an amine, and the methyl ester can be hydrolyzed to a carboxylic acid, providing handles for further chemical modifications and coupling reactions. The dichloro substitution pattern is a key feature of the final active molecule, contributing to its bioactivity. chemicalbook.com

The synthesis of complex molecules like Tetraniliprole from simpler, well-defined precursors such as this compound highlights the importance of this compound in accessing novel and valuable chemical entities. chemicalbook.compunagri.com

Role in the Design and Synthesis of Modulators for Specific Biological Pathways

The unique electronic and steric properties conferred by the dichloro and cyano substituents make this compound an attractive scaffold for the design and synthesis of molecules that can modulate specific biological pathways.

The development of targeted therapies and agrochemicals often relies on the principles of rational design, where a molecule is engineered to interact with a specific biological target. In the case of Tetraniliprole, the design was aimed at creating a potent and selective agonist of insect ryanodine receptors. apvma.gov.au These receptors are critical for calcium regulation in muscle cells, and their activation leads to uncontrolled muscle contraction and paralysis in susceptible insects. apvma.gov.aumdpi.com

The synthesis of Tetraniliprole provides a clear example of how this compound is used to create a modulator of a specific biological target. The synthetic route involves the transformation of the cyano and methyl ester groups of the starting material into amide functionalities that are essential for the final structure and activity of the insecticide. chemicalbook.com

The general synthetic strategy for related anthranilamide insecticides often involves the coupling of a substituted anthranilic acid with a pyrazole (B372694) carboxylic acid. mdpi.com this compound is a precursor to the required 2-amino-5-chloro-3-methylbenzoic acid or a related dichloro-anthranilic acid derivative. google.com The presence of the two chlorine atoms on the benzene (B151609) ring is a common feature in this class of insecticides, suggesting their importance for potent activity. google.com

Table 1: Key Intermediates in the Synthesis of Anthranilamide Insecticides

| Intermediate | Precursor | Role in Synthesis |

| 2-Amino-5-chloro-3-methylbenzoic acid | Related dichloro-cyanobenzoate | Forms the core of the anthranilamide portion of chlorantraniliprole. |

| 2-Amino-5-cyano-3-methylbenzoic acid | Related dichloro-cyanobenzoate | A key building block for the synthesis of cyantraniliprole. google.com |

| Dichloro-anthranilamide derivative | This compound | Serves as the foundational unit for the synthesis of Tetraniliprole. chemicalbook.com |

Application in Materials Science

While the primary documented application of this compound is in the synthesis of bioactive molecules, its structural features suggest potential for use in materials science. Aromatic compounds with multiple functional groups are often employed as monomers or building blocks for polymers, liquid crystals, and other advanced materials. smolecule.com

The presence of the polar cyano and ester groups, combined with the two chlorine atoms, can lead to materials with interesting properties such as high thermal stability, specific liquid crystalline phases, or unique dielectric characteristics. The ability of the cyano group to participate in dipole-dipole interactions and the potential for the aromatic ring to engage in π-π stacking are features that are often exploited in the design of functional materials. However, specific research on the application of this compound in materials science is not yet widely reported in the literature.

Analytical Pyrolysis as a Characterization Tool for Related Benzonitrile (B105546) Compounds

Analytical pyrolysis, particularly when coupled with gas chromatography-mass spectrometry (Py-GC-MS), is a powerful technique for the characterization of complex organic materials, including polymers and other non-volatile compounds. tandfonline.comacs.orgcranfield.ac.uk This method involves the controlled thermal decomposition of a sample in an inert atmosphere, followed by the separation and identification of the resulting smaller, volatile fragments. royalsocietypublishing.org

For a compound like this compound, Py-GC-MS could provide valuable information about its thermal stability and decomposition pathways. The pyrolysis of chlorinated aromatic compounds often leads to the formation of a complex mixture of products, including smaller chlorinated hydrocarbons and polycyclic aromatic hydrocarbons. tandfonline.comroyalsocietypublishing.org The specific fragmentation pattern obtained from the pyrolysis of this compound would be a unique fingerprint that could be used for its identification in complex matrices.

Studies on the pyrolysis of related chlorinated hydrocarbons have shown that dehydrochlorination and C-Cl bond scission are common initial steps in the decomposition process. acs.org In the case of this compound, one would expect to observe fragments corresponding to the loss of chlorine, the methyl ester group, and the cyano group, as well as products of intermolecular reactions.

Table 2: Potential Pyrolysis Fragments of this compound

| Potential Fragment | Formation Pathway |

| Dichlorobenzonitrile | Loss of the methyl ester group |

| Chlorocyanobenzoic acid methyl ester | Loss of a chlorine atom |

| Cyanobenzoic acid methyl ester | Loss of both chlorine atoms |

| Benzene and substituted benzenes | Ring fragmentation and recombination |

| Hydrogen chloride | Dehydrochlorination reactions |

It is important to note that the actual distribution of pyrolysis products would depend on the specific pyrolysis conditions, such as temperature and heating rate.

Q & A

Q. What are the common synthetic routes for Methyl 3,5-dichloro-4-cyanobenzoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : A typical synthesis involves sequential functionalization of a benzoate precursor. For example, methyl benzoate derivatives can be chlorinated at the 3,5-positions using Cl2/FeCl3 or SO2Cl2, followed by cyanation at the 4-position via nucleophilic substitution (e.g., using CuCN/KCN under reflux). Milder conditions, such as low-temperature chlorination (<5°C), reduce side reactions like over-chlorination or ester hydrolysis . Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) improves purity. Yield optimization requires strict control of stoichiometry, reaction time, and exclusion of moisture.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- <sup>1</sup>H/</sup><sup>13</sup>C NMR : Expect aromatic protons as a singlet (C4-CN deshields adjacent H). The ester methyl group appears as a singlet (~3.9 ppm). <sup>13</sup>C signals include C=O (~165 ppm), CN (~115 ppm), and Cl-substituted carbons (~125-135 ppm).

- IR : Strong ester C=O stretch (~1720 cm<sup>-1</sup>) and nitrile C≡N (~2240 cm<sup>-1</sup>).

- Mass Spectrometry (EI-MS) : Molecular ion [M]<sup>+</sup> at m/z 244 (C9H5Cl2NO2), with fragments at m/z 199 ([M–COOCH3]<sup>+</sup>) and m/z 154 ([M–Cl]<sup>+</sup>).

- X-ray Crystallography : Resolves molecular conformation and packing; SHELXL refinement is standard for small molecules .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data, such as unexpected splitting patterns in aromatic protons?

- Methodological Answer : Unexpected splitting may arise from dynamic effects (e.g., restricted rotation of substituents) or impurities. Strategies include:

- Variable Temperature NMR : Heating the sample (e.g., 60°C in DMSO-d6) to average out conformational exchange broadening.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict chemical shifts and coupling constants, aiding peak assignment.

- Deuteration Studies : Replace exchangeable protons (e.g., residual –OH) to simplify spectra.

Contradictions between experimental and predicted data may indicate steric hindrance or electronic effects from the Cl and CN groups .

Q. What strategies optimize crystallinity for X-ray diffraction studies of this compound?

- Methodological Answer :

- Recrystallization : Use mixed solvents (e.g., dichloromethane/pentane) for slow evaporation.

- Temperature Control : Crystallize at −20°C to promote ordered packing.

- Molecular Conformation : The dihedral angle between the benzoyl and substituent rings (e.g., ~48.8° in analogous structures) affects diffraction quality. SHELXL refinement accounts for disorder and thermal motion .

- Data Collection : High-resolution synchrotron sources (λ = 0.7–1.0 Å) enhance weak reflection detection.

Q. How do computational methods predict the reactivity of the nitrile and ester groups in this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs). The nitrile group’s LUMO is electron-deficient, making it susceptible to nucleophilic attack (e.g., hydrolysis to amides).

- Electrostatic Potential Maps : Identify regions of high electron density (e.g., ester oxygen) for electrophilic substitution.

- Transition State Analysis : Nudged Elastic Band (NEB) methods quantify activation barriers for reactions like ester saponification or Cl displacement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.